4'-(3-Fluorobenzyloxy)acetophenone
Overview
Description
4’-(3-Fluorobenzyloxy)acetophenone is a chemical compound with the molecular formula C15H13FO2 and a molecular weight of 244.26 g/mol . This compound is characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to an acetophenone moiety. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 4’-(3-Fluorobenzyloxy)acetophenone typically involves the reaction of 3-fluorobenzyl alcohol with 4-hydroxyacetophenone under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
4’-(3-Fluorobenzyloxy)acetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or hydrocarbons.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4’-(3-Fluorobenzyloxy)acetophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme kinetics and protein-ligand interactions, particularly in proteomics research.
Medicine: Research involving this compound includes the development of new drugs and therapeutic agents, especially those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4’-(3-Fluorobenzyloxy)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets. The pathways involved in its action may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .
Comparison with Similar Compounds
4’-(3-Fluorobenzyloxy)acetophenone can be compared with other similar compounds, such as:
4’-(4-Fluorobenzyloxy)acetophenone: Similar structure but with the fluorine atom at a different position, leading to variations in reactivity and biological activity.
4’-(3-Chlorobenzyloxy)acetophenone: Contains a chlorine atom instead of fluorine, which affects its chemical properties and interactions.
4’-(3-Methylbenzyloxy)acetophenone: The presence of a methyl group instead of fluorine results in different chemical behavior and applications.
The uniqueness of 4’-(3-Fluorobenzyloxy)acetophenone lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[4-[(3-fluorophenyl)methoxy]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-11(17)13-5-7-15(8-6-13)18-10-12-3-2-4-14(16)9-12/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKVEEAJHDPMIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044063-98-0 | |
Record name | 1044063-98-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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